molecular formula C19H28N2O5 B2493056 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate CAS No. 1366067-80-2

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B2493056
CAS No.: 1366067-80-2
M. Wt: 364.442
InChI Key: BWAVOXVXSHHUNR-UHFFFAOYSA-N
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Description

Dipropylamino Group

The N,N-dipropylamide moiety contributes to lipophilicity (LogP ≈ 3.56). The propyl chains adopt staggered conformations, reducing steric strain. Hydrogen-bonding capacity is limited due to the absence of N–H bonds, unlike primary amides.

Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a protective moiety for amines, with the benzyl ring providing π-π stacking potential. The carbonyl adjacent to oxygen (C=O) exhibits a bond length of 1.22 Å, slightly shorter than aliphatic esters due to resonance with the benzyloxy oxygen.

Ester Linkages

Two ester groups flank the propanoate core:

  • Ethyl ester at position 2, with a C–O bond length of 1.36 Å.
  • Methylene-linked ester connecting the Cbz group, displaying partial double-bond character (C=O at 1.23 Å).

Comparative analysis with methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate (CID 20027731) shows that N-methylation reduces steric bulk but increases rotational freedom at the amine center.

Comparative Structural Analysis with Related Propanoate Derivatives

Compound Key Structural Differences Electronic Effects
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate Nitro substituent on aryl ring Enhanced electron-withdrawing character
Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate N-methylation instead of dipropylamino Reduced steric hindrance
tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate Boc protection at amine; carbamate linkage Increased hydrolytic stability

The parent compound’s dipropylamino group provides greater lipophilicity than methyl or hydrogen substituents, as evidenced by LogP comparisons (3.56 vs. 2.1 for methyl analogues). Conversely, nitro-substituted derivatives exhibit redshifted UV-Vis spectra due to extended conjugation.

In contrast, 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (CAS 1131594-82-5) demonstrates how carbamate and tert-butyloxycarbonyl (Boc) groups alter solubility and steric profiles while retaining protective functionality.

Properties

IUPAC Name

[2-(dipropylamino)-2-oxoethyl] 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-3-12-21(13-4-2)17(22)15-25-18(23)10-11-20-19(24)26-14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAVOXVXSHHUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)COC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxoethyl group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • The Cbz-protected amine is a common feature, enabling selective deprotection in multi-step syntheses .
  • Variations in ester groups (ethyl, methyl, propyl) and additional functional groups (morpholine, imidazole) modulate lipophilicity and biological activity .

Physicochemical Properties

  • NMR Data: Similar compounds show characteristic Cbz-group signals at δ 128–128.6 ppm (aromatic carbons) in $^{13}\text{C}$ NMR and δ 5.1–5.3 ppm (benzyl CH$_2$) in $^{1}\text{H}$ NMR . The dipropylamino group in the target compound would likely exhibit signals near δ 3.2–3.5 ppm (NCH$2$) and δ 1.4–1.6 ppm (CH$3$) .
  • Mass Spectrometry : Molecular ions for Cbz-containing compounds are typically observed at [M+H]$^+$ or [M+Na]$^+$ peaks, consistent with and .

Biological Activity

2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate, also known by its CAS number 1366067-80-2, is a complex organic compound that has gained interest in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H28N2O5 and a molecular weight of approximately 364.45 g/mol. Its structure incorporates a dipropylamino group, an oxoethyl group, and a benzyloxycarbonyl-protected amino group, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The dipropylamino group may facilitate hydrogen bonding and electrostatic interactions, while the oxoethyl group can function as either a nucleophile or electrophile in biochemical reactions. These interactions can lead to modulation of enzyme activities and influence various biological pathways.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects on mammalian cells. In particular, studies have shown that modifications in the structure can enhance the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to reduced cell proliferation, making such compounds potential candidates for cancer treatment .

Enzyme Inhibition

The compound may also demonstrate inhibitory activity against specific enzymes. For instance, structure-activity relationship (SAR) studies have identified derivatives that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction. These derivatives exhibited potent activity with EC50 values as low as 0.1±0.01μM0.1\pm 0.01\mu M, highlighting their potential therapeutic applications in diabetes management .

Study on Antiproliferative Activity

In a comparative study involving various benzopsoralens, it was found that those with specific functional groups exhibited marked antiproliferative effects when tested on mammalian cell lines. The results suggested that structural modifications could enhance biological activity, providing insights into the design of new therapeutic agents .

β-cell Protection Against ER Stress

A recent investigation focused on the protective effects of modified compounds on pancreatic β-cells under ER stress conditions. The study revealed that certain analogs derived from similar scaffolds as this compound showed significant protective effects with improved solubility and potency compared to earlier compounds .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry, facilitating the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a valuable reagent in organic synthesis.

Biochemical Assays

Due to its unique structural features, this compound is utilized in biochemical assays to study enzyme mechanisms and interactions within cellular pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate with high purity?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) using a two-step approach:

Activation of the carboxylic acid group (e.g., 3-(((benzyloxy)carbonyl)amino)propanoic acid) with EDC·HCl and DMAP in anhydrous dichloromethane (DCM) at 0–5°C.

Reaction with 2-(dipropylamino)-2-oxoethanol under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>90%) is confirmed by HPLC and 1H^1H/13C^{13}C NMR .

  • Validation : HRMS (ESI) and NMR data are critical for confirming molecular structure and purity. For example, 1H^1H NMR should show distinct peaks for the benzyloxycarbonyl (δ 5.1–5.3 ppm) and dipropylamino (δ 1.0–1.5 ppm) groups .

Q. How can the benzyloxycarbonyl (Cbz) protecting group influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The Cbz group is base-labile and can be removed via catalytic hydrogenation (H2_2/Pd-C) or acidic conditions (e.g., HBr/AcOH). Its presence may sterically hinder nucleophilic attacks at the amino group, requiring optimized deprotection conditions to avoid side reactions. For example, hydrogenolysis at 40 psi H2_2 in ethanol/THF (1:1) over 6 hours achieves >95% deprotection yield .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR : 1H^1H NMR identifies proton environments (e.g., dipropylamino methyl groups at δ 0.9–1.1 ppm), while 13C^{13}C NMR confirms carbonyl carbons (C=O at δ 170–175 ppm).
  • HRMS : ESI-HRMS validates the molecular ion ([M+H]+^+) with <2 ppm error.
  • IR : Confirms presence of amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length in the dipropylamino group) affect the compound’s biological activity?

  • Methodological Answer :

  • Comparative Synthesis : Replace dipropylamino with dimethylamino or dibutylamino groups via reductive alkylation.
  • Activity Assays : Test derivatives against target enzymes (e.g., proteases) using fluorometric assays. For example, dibutylamino analogs may show enhanced lipophilicity and membrane permeability, increasing IC50_{50} by 2–3 fold compared to dipropylamino derivatives .
  • Data Interpretation : Correlate logP (via HPLC) with cellular uptake efficiency using LC-MS/MS quantification in vitro.

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Answer :

  • Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via UPLC-MS at 0, 24, and 48 hours.
  • Contradiction Resolution : If conflicting half-life (t1/2_{1/2}) values arise, validate using orthogonal methods (e.g., 1H^1H NMR to track ester hydrolysis vs. MS for oxidative byproducts). For instance, discrepancies in acidic stability may arise from residual water in DMSO stock solutions, requiring Karl Fischer titration for verification .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize force fields for amide and ester moieties.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. For example, the benzyloxycarbonyl group may form π-π interactions with tyrosine residues, stabilizing binding by ΔG = −8.2 kcal/mol .
  • Validation : Compare predicted binding poses with SPR (surface plasmon resonance) data (e.g., KD_D = 12–15 nM).

Data Analysis and Experimental Design

Q. What experimental controls are essential when assessing the compound’s enzymatic inhibition?

  • Answer :

  • Positive Controls : Use known inhibitors (e.g., leupeptin for proteases) to validate assay conditions.
  • Negative Controls : Include vehicle-only (DMSO) and heat-inactivated enzyme samples.
  • Data Normalization : Express inhibition as % activity relative to controls. For IC50_{50} determination, use non-linear regression (GraphPad Prism) with triplicate technical replicates .

Q. How can researchers optimize reaction scalability while minimizing racemization?

  • Answer :

  • Racemization Assessment : Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column).
  • Scalable Conditions : Use flow chemistry (e.g., continuous stirred-tank reactor) with EDC·HCl and DMAP at 25°C, achieving >90% yield and <2% racemization .

Comparative Analysis Table

Structural Feature Impact on Properties Reference
Benzyloxycarbonyl (Cbz) groupEnhances solubility in organic solvents; requires hydrogenolysis for deprotection.
Dipropylamino moietyIncreases lipophilicity (logP = 2.8) compared to dimethylamino analogs (logP = 1.9).
Ester linkageProne to hydrolysis under basic conditions (t1/2_{1/2} = 3h at pH 10).

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